molecular formula C15H18N2O3 B12946914 Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate

Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B12946914
M. Wt: 274.31 g/mol
InChI Key: CDDJXRKFMCUBJM-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-1,6-diazaspiro[35]nonane-6-carboxylate is a chemical compound with the molecular formula C15H18N2O3 It is known for its unique spirocyclic structure, which consists of a diazaspiro nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with a suitable ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acid or base to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
  • Benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
  • 6-Benzyl-2,6-diazaspiro[3.5]nonane

Uniqueness

Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxo and carboxylate functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

benzyl 2-oxo-1,8-diazaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C15H18N2O3/c18-13-9-15(16-13)7-4-8-17(11-15)14(19)20-10-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,18)

InChI Key

CDDJXRKFMCUBJM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(=O)N2)CN(C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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